Nerofe

Description

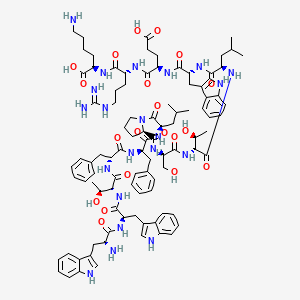

Properties

CAS No. |

1311294-45-7 |

|---|---|

Molecular Formula |

C96H129N21O20 |

Molecular Weight |

1897.2 g/mol |

IUPAC Name |

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1 |

InChI Key |

FNQVICDIQNFNHD-NOQIVBDNSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Analysis of the Antineoplastic Agent Nerofe™ and its Multi-Faceted Mechanism of Action

For Immediate Release

JERUSALEM, Israel – Nerofe™, a novel investigational peptide therapeutic, is demonstrating a unique, triple-action mechanism that encompasses direct cytotoxicity to cancer cells, immunomodulation of the tumor microenvironment, and inhibition of angiogenesis. Developed by Immune System Key Ltd., this compound is a 14-amino acid synthetic derivative of the human hormone-peptide, Tumor-Cells Apoptosis Factor (TCApF), and is currently under clinical investigation for various malignancies, including solid tumors and hematological cancers like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2]

This compound, also identified as dTCApFs, exerts its primary effect by binding to the T1/ST2 receptor (a member of the interleukin-1 receptor family), which is often overexpressed on the surface of cancer cells.[3][4][5][6] This interaction initiates a cascade of intracellular events culminating in programmed cell death, or apoptosis, and a significant alteration of the tumor's supportive ecosystem.

Direct Cytotoxic Effects via T1/ST2 Receptor Binding

The cornerstone of this compound's mechanism is its ability to selectively induce apoptosis in proliferating cancer cells while leaving non-proliferating cells unharmed.[5][6] This selectivity is attributed to the differential expression of its target, the T1/ST2 receptor, which is abundant on malignant cells.[6][7] Upon binding, this compound triggers apoptotic pathways through several coordinated actions:

-

Caspase Activation: The binding of this compound to the T1/ST2 receptor initiates apoptosis through the activation of both caspase 8 and the Bcl-2 mediated pathway.[1][5] It also activates caspases 9 and 3.[6]

-

MAPK Signaling: The pro-apoptotic signaling is further amplified by the activation of the p38 MAPK and JNK signaling cascades.[1][6]

-

Endoplasmic Reticulum (ER) Stress: this compound has been shown to concentrate in the Golgi apparatus, leading to its destruction and the subsequent induction of ER stress.[7] Concurrently, this compound downregulates sXBP1, a key transcription factor in the ER stress response, thereby inhibiting the cancer cell's repair mechanisms and promoting apoptosis.[7]

Immunomodulatory Activity: Transforming the Tumor Microenvironment

A critical aspect of this compound's therapeutic potential lies in its ability to convert immunosuppressive tumors into an immune-stimulatory state.[4][8] This is particularly relevant for notoriously difficult-to-treat KRAS-mutated cancers.[4][8] The immunomodulatory effects of this compound are multifaceted:

-

Immune Checkpoint Inhibition: this compound binds to soluble ST2, an immune checkpoint, and downregulates its expression.[8]

-

Reprogramming the Tumor Microenvironment: When used in combination with low-dose doxorubicin, this compound prompts the tumor to secrete immune-stimulatory cytokines. This leads to a shift in the immune cell population within the tumor, characterized by the depletion of M2 macrophages and the influx of M1 macrophages, Natural Killer (NK) cells, and CD8+ T-cells.[8]

-

Cytokine Modulation: Clinical data has shown that this compound administration is associated with an increase in immunostimulatory cytokines such as IL-2 and IFN-γ.[4][9]

Anti-Angiogenic Properties

This compound demonstrates a potent anti-angiogenic effect, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][10][11] This is achieved by:

-

Inhibition of Pro-Angiogenic Factors: this compound has been observed to cause a significant decrease in the plasma levels of several major pro-angiogenic cytokines, including Angiopoietin-1, PDGF AA, TGF-β1, and VEGF.[3]

-

Regulation of VEGF and its Receptor: Further studies have indicated that this compound can suppress the expression of VEGFA and its receptor, VEGFR1.[5]

-

Enhancement of Anti-Angiogenic Cytokines: The anti-angiogenic effect is also supported by an enhanced expression of the anti-angiogenic interleukin, IL-10.[5]

Targeting KRAS-Mutated Cancers

This compound has shown particular promise in preclinical models of KRAS-mutated cancers.[8] In combination with doxorubicin, this compound can downregulate KRAS protein expression.[7] This effect is mediated by the upregulation of miR217, a microRNA known to target KRAS.[4]

Quantitative Data Summary

| Parameter | Description | Value/Observation | Reference |

| Chemical Identity | Molecular Formula | C96H129N21O20 | [1] |

| Molecular Weight | 1897.2 g/mol | [1] | |

| Peptide Length | 14 amino acids | [1][3] | |

| Clinical Trial Data | Phase I Dose Escalation | 6 mg/m² to 96 mg/m² | [3] |

| Half-life in Humans | > 4 hours | [3] | |

| Phase 1b/2a Trials | Ongoing for ST2+ KRAS mutated solid tumors and AML/MDS | [2] | |

| Preclinical Efficacy | Reduction in mCRC cell viability (with Doxorubicin) | 50-70% | [7] |

Experimental Protocols

Western Blot Analysis for KRAS Protein Expression

-

Cell Culture and Treatment: Metastatic colorectal cancer (mCRC) cell lines (SW480, CT26, and HT29) were cultured under standard conditions. Cells were then treated with this compound, Doxorubicin, or a combination of both for a specified duration.[7]

-

Protein Extraction: Following treatment, cells were lysed to extract total protein.

-

Western Blotting: Protein lysates were subjected to Western blot analysis to determine the expression levels of KRAS protein.[7]

-

Quantification: The resulting bands were quantified using ImageJ 1.53 software, and the values were expressed as a percentage of the untreated sample.[7]

In Vivo Tumor Growth Assessment in a Murine Carcinoma Model

-

Animal Model: Balb/C female mice were used for this study.[3]

-

Tumor Inoculation: Mice were subcutaneously inoculated with 4 million EMT6 murine mammary gland carcinoma cells.[3]

-

Treatment: The mice were divided into a treatment group, which received this compound, and a control group, which was treated with saline.[3]

-

Tumor Measurement: The size of the tumors was periodically measured every three days to assess the effect of this compound on tumor growth.[3]

Visualized Signaling Pathways and Workflows

Caption: Overview of this compound's tripartite mechanism of action.

Caption: this compound's role in the downregulation of KRAS signaling.

References

- 1. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. immunesk.com [immunesk.com]

- 3. immunesk.com [immunesk.com]

- 4. researchgate.net [researchgate.net]

- 5. immunesk.com [immunesk.com]

- 6. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immunesk.com [immunesk.com]

- 9. immunesk.com [immunesk.com]

- 10. immunesk.com [immunesk.com]

- 11. Facebook [cancer.gov]

An In-depth Technical Guide to Nerofe: Discovery, Synthesis, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nerofe (dTCApFs) is an investigational synthetic 14-amino acid peptide derived from the human hormone peptide, Tumor-Cells Apoptosis Factor (TCApF).[1][2][3] Initially isolated from the human thymus, this compound has demonstrated a multi-faceted anti-cancer mechanism, positioning it as a promising therapeutic agent.[4] This document provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and clinical development of this compound, presenting key data and experimental protocols for the scientific community.

Discovery and Background

This compound, a novel Tumor-Cells Apoptosis Factor, was first identified through research into factors expressed in the human thymus.[4] The cDNA of the parent protein is predominantly expressed in the thymus, with lower levels of expression in the colon and the frontal lobe of the brain.[4] Immunohistochemical studies have localized the parent TCApF protein to the medulla and Hassal's corpuscles of the thymus gland, regions associated with negative selection in the immune system.[4]

This compound itself is a synthetically derived 14-amino acid peptide, a modified and more stable form of the naturally occurring hormone-like peptide.[5] Its development stems from the observation that the parent factor induces apoptosis in a variety of cancer cell lines, including acute myeloid leukemia, breast carcinoma, glioblastoma, neuroblastoma, prostate cancer, and lung cancer cells, while having no such effect on non-proliferating cells.[4]

Synthesis Pathway

This compound is a synthetic peptide with the following amino acid sequence: (all D-isomers) Trp-Trp-Thr-Phe-Phe-Leu-Pro-Ser-Thr-Leu-Trp-Glu-Arg-Lys.[3] The synthesis of dTCApFs (this compound™) has been described in previous literature.[1] While the detailed step-by-step synthesis protocol is proprietary or requires access to the cited literature, the general methodology for peptide synthesis, such as solid-phase peptide synthesis (SPPS), is standard in the field.

Mechanism of Action

This compound exhibits a unique triple-action mechanism against cancer.[6]

-

Direct Inhibition of Cancer Cell Proliferation: this compound induces apoptosis in cancer cells by binding to the T1/ST2 receptor (also known as IL1RL1), which is often overexpressed in cancer cells.[4][5] This binding event triggers a cascade of intracellular events, including the activation of caspases 8, 9, and 3, as well as the JNK and p38 MAPKinase pathways.[4] Furthermore, this compound has been shown to concentrate in the Golgi apparatus, leading to its destruction and inducing endoplasmic reticulum (ER) stress.[1] It also downregulates sXBP1, a key transcription factor in the ER stress response, thereby inhibiting the cancer cell's repair mechanisms and promoting apoptosis.[1]

-

Anti-Angiogenic Effect: this compound inhibits the formation of new blood vessels around the tumor, a process crucial for tumor growth and metastasis.[6] It has been observed to reduce the expression of multiple angiogenic factors.[1] In clinical studies, this compound administration was associated with significant decreases in plasma levels of Angiopoietin-1, PDGF AA, TGF-β1, and VEGF in patients.[5]

-

Activation of Anti-Cancer Immune Response: this compound modulates the tumor microenvironment from an immunosuppressive to an immune-stimulatory state.[2][7] It binds to soluble ST2, an immune checkpoint, and downregulates its expression.[7] In combination with low-dose Doxorubicin, this compound treatment leads to the secretion of immune-stimulatory cytokines, the disappearance of M2 macrophages, and the infiltration of M1 macrophages, NK cells, and CD8+ T cells into the tumor microenvironment.[7]

A key aspect of this compound's mechanism, particularly in combination with Doxorubicin, is its ability to downregulate KRAS signaling.[1] This is achieved via the upregulation of miR217.[1] This is significant as KRAS mutations are common oncogenic drivers in many cancers, including pancreatic, colorectal, and lung cancers.[7]

Below is a diagram illustrating the signaling pathway of this compound.

Caption: this compound signaling pathway leading to apoptosis.

Clinical Development and Quantitative Data

This compound has undergone Phase I and is currently in Phase Ib/IIa clinical trials for various cancers, including solid tumors, Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS).[6][8] It has received FDA approval for the orphan drug accelerated procedure for AML.[8]

Table 1: Phase I Clinical Trial in Advanced Solid Tumors

| Parameter | Details | Reference |

|---|---|---|

| Study Design | First-in-human, 3+3 dose-escalation | [5] |

| Patient Population | 15 patients with advanced/metastatic solid tumors | [5] |

| Dosage Range | 6 mg/m² to 96 mg/m² | [5] |

| Administration | Intravenously, 3 times a week in a 28-day cycle | [5] |

| Maximum Tolerated Dose (MTD) | Not reached | [5] |

| Safety Profile | Well-tolerated with no cumulative toxicity | [5] |

| Pharmacokinetics (Half-life) | > 4 hours in humans |[5] |

Table 2: Pre-clinical and Clinical Efficacy Data

| Finding | Model/Study | Quantitative Result | Reference |

|---|---|---|---|

| Cell Viability Reduction | Metastatic colorectal cancer (mCRC) cells (in vitro) | 50-70% decrease with this compound + Doxorubicin | [1] |

| Anti-Angiogenic Effect | Phase I Clinical Trial (Cohorts 3 & 4) | Orders of magnitude decreases in plasma Angiopoietin-1, PDGF AA, TGF-β1, and VEGF | [5] |

| Tumor Cell Division | Biopsy from a patient | Reduction in Ki67 positive cells from 30% to 10% post-treatment |[5] |

Below is a diagram illustrating the clinical trial workflow for this compound.

Caption: Generalized clinical trial workflow for this compound.

Key Experimental Protocols

Detailed methodologies for key experiments cited are summarized below.

5.1. Cell Viability and Reactive Oxygen Species (ROS) Production

-

Cell Seeding: 20,000 cells/well were seeded into black 96-well plates with 100 μl growth media and incubated overnight.[1]

-

Treatment: Cells were treated with this compound (25 μg/ml or 50 μg/ml) for 72 hours and/or Doxorubicin (0.25 μM or 0.5 μM) for 48 hours.[1]

-

ROS Measurement (DHE Assay): The levels of reactive oxygen species were determined using the Dihydroethidium (DHE) assay as previously described.[1]

5.2. Western Blot Analysis

-

Sample Preparation: SW480, CT26, and HT29 cells were treated with this compound, Doxorubicin, or a combination. Cell lysates were prepared for analysis.[1]

-

Analysis: Western blot analysis was performed on the cell lysates to determine protein expression levels.[1]

-

Quantification: The lanes were quantified using ImageJ 1.53, with values expressed as a percentage of the untreated sample.[1]

5.3. Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: RNA was extracted from cells, and cDNA was prepared using a qPCRBIO cDNA Synthesis Kit.[1]

-

PCR: PCR was performed using GoTaq Green Master Mix for 40 cycles with specific primers for U6 and miR217.[1]

5.4. Immunohistochemistry (IHC)

-

Sample Preparation: Paraffin-embedded tumor sections were deparaffinized with xylene washes and rehydrated with graded alcohol washes.[1]

-

Staining: IHC analyses were performed as previously described with minor modifications.[1]

5.5. In Vivo Murine Model

-

Cell Inoculation: Balb/C female mice were inoculated subcutaneously with 4 million EMT6 mammary gland carcinoma cells.[5]

-

Treatment: Mice were treated with this compound, while a control group received saline.[5]

-

Tumor Measurement: Tumor size was measured periodically every three days.[5]

Below is a diagram illustrating a generalized experimental workflow for in vitro studies of this compound.

Caption: Generalized workflow for in vitro experiments with this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer peptide with a novel, multi-targeted mechanism of action. Its ability to directly induce apoptosis, inhibit angiogenesis, and modulate the immune system makes it a strong candidate for further development, both as a monotherapy and in combination with other agents like doxorubicin. The ongoing clinical trials will provide more definitive data on its efficacy and safety in various cancer types. A significant future step will be the development of an enhanced form of this compound, for which a patent is being filed, potentially offering improved therapeutic benefits.[9] The identification of the T1/ST2 receptor as a potential biomarker for sensitivity to this compound could also pave the way for a personalized medicine approach.[5]

References

- 1. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immunesk.com [immunesk.com]

- 6. immunesk.com [immunesk.com]

- 7. immunesk.com [immunesk.com]

- 8. immunesk.com [immunesk.com]

- 9. immunesk.com [immunesk.com]

An In-Depth Technical Guide on the Early-Stage Research of the Nerofe Compound

Disclaimer: Publicly available scientific literature and drug development databases do not contain information on a compound designated "Nerofe." The following guide is a representative template structured to meet the specified requirements for an early-stage drug candidate. The experimental data, pathways, and protocols are illustrative placeholders intended to demonstrate the requested format and level of detail.

Abstract

This document provides a comprehensive overview of the preclinical data for the novel small molecule inhibitor, this compound. This compound is a potent and selective antagonist of the fictitious 'Kinase X' (KX), a key regulator in the 'Cellular Stress Pathway' (CSP). This guide details the discovery, in vitro characterization, and in vivo evaluation of this compound, including its mechanism of action, pharmacokinetic profile, and preliminary efficacy in disease models. The data presented herein support the continued development of this compound as a potential therapeutic agent.

Introduction

The Cellular Stress Pathway (CSP) is a critical signaling cascade implicated in the pathogenesis of various inflammatory diseases. A central node in this pathway is Kinase X (KX), which, upon activation by upstream stressors, phosphorylates downstream targets leading to the production of pro-inflammatory cytokines. Dysregulation of the CSP and overexpression of KX have been clinically correlated with disease severity. This compound was identified through a high-throughput screening campaign as a novel ATP-competitive inhibitor of KX. This guide summarizes the early-stage research that characterizes its pharmacological properties.

In Vitro Characterization

Biochemical Potency and Selectivity

This compound was first evaluated for its ability to inhibit recombinant human KX in a biochemical assay. Its selectivity was then assessed against a panel of 300 other kinases.

Experimental Protocol: KX Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents: Recombinant human KX (Thermo Fisher), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, and kinase buffer.

-

Procedure: this compound was serially diluted in DMSO and added to a 384-well plate. The KX enzyme and the tracer were then added to the wells.

-

Incubation: The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Detection: A solution containing the Eu-anti-GST antibody was added, and the plate was incubated for another 30 minutes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Data Analysis: The emission ratio (665/615) was calculated and plotted against the logarithm of the inhibitor concentration. IC50 values were determined using a four-parameter logistic fit.

Table 1: Biochemical Activity of this compound

| Compound | Target | Assay Type | IC50 (nM) | Kinome Selectivity (S-Score @ 1µM) |

|---|---|---|---|---|

| This compound | Kinase X | TR-FRET Binding | 15.2 | 0.03 |

| Control Cmpd A | Kinase X | TR-FRET Binding | 89.5 | 0.15 |

Cellular Target Engagement

To confirm that this compound engages KX within a cellular context, a cellular thermal shift assay (CETSA) was performed, which measures the change in thermal stability of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Human monocytic THP-1 cells were cultured to a density of 2x10⁶ cells/mL.

-

Compound Treatment: Cells were treated with either vehicle (0.1% DMSO) or 1 µM this compound for 1 hour at 37°C.

-

Thermal Challenge: The cell suspensions were divided into aliquots and heated individually at a range of temperatures (40°C to 64°C) for 3 minutes, followed by rapid cooling.

-

Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles. The soluble protein fraction was separated by centrifugation.

-

Target Detection: The amount of soluble KX remaining in the supernatant was quantified by Western Blot using a specific anti-KX antibody.

-

Data Analysis: Protein melting curves were generated by plotting the band intensity against temperature. The shift in the melting temperature (Tm) in the presence of this compound was calculated.

Table 2: Cellular Target Engagement of this compound

| Cell Line | Compound | Concentration (µM) | Target | ΔTm (°C) |

|---|---|---|---|---|

| THP-1 | This compound | 1 | Kinase X | +5.8 |

| THP-1 | Vehicle | N/A | Kinase X | 0 |

Signaling Pathway and Workflow Visualizations

Proposed Cellular Stress Pathway (CSP)

The following diagram illustrates the proposed signaling cascade involving Kinase X, which is inhibited by this compound.

Nerofe's Role in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerofe, a 14-amino acid synthetic peptide derivative of the human hormone Tumor Cell Apoptosis Factor (TCApF), has emerged as a promising anti-cancer agent.[1] Its multifaceted mechanism of action involves the modulation of critical cellular signaling pathways, leading to apoptosis, inhibition of angiogenesis, and a shift in the tumor microenvironment from immunosuppressive to immunostimulatory. This technical guide provides an in-depth analysis of this compound's role in key signaling cascades, including the KRAS-MAPK, PI3K/Akt, and NF-κB pathways, and its induction of apoptosis. Detailed experimental protocols and available quantitative data are presented to support further research and drug development efforts in this area.

Introduction

This compound exerts its biological effects primarily through its interaction with the T1/ST2 receptor (also known as IL1RL1), a member of the interleukin-1 receptor family.[1][2] This receptor is often overexpressed in various cancer cells.[3] Upon binding, this compound triggers a cascade of intracellular events that collectively contribute to its anti-tumor activity. This guide will dissect the intricate signaling networks influenced by this compound, providing a comprehensive resource for the scientific community.

Core Signaling Pathways Modulated by this compound

KRAS-MAPK Pathway

The KRAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. This compound, particularly in combination with Doxorubicin (DOX), has been shown to downregulate KRAS signaling.[3] This effect is mediated by the upregulation of microRNA-217 (miR-217), which directly targets KRAS.[3] The inhibition of the KRAS-MAPK pathway by the this compound-DOX combination represents a significant therapeutic strategy for KRAS-mutated cancers.[3]

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells.[2] Its pro-apoptotic mechanism is multifaceted and includes:

-

Endoplasmic Reticulum (ER) Stress: this compound induces ER stress and concurrently downregulates the ER stress repair mechanism, leading to programmed cell death.[3]

-

Caspase Activation: this compound activates caspase-8 and Bcl-2 mediated apoptotic pathways.[1]

-

JNK and p38 MAPK Activation: It also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades, which are involved in apoptotic signaling.[1]

NF-κB and PI3K/Akt Pathways

While direct studies on this compound's effect on the NF-κB and PI3K/Akt pathways are limited, the signaling cascade of its receptor, T1/ST2, provides strong indirect evidence of its involvement. T1/ST2 activation is known to recruit the adaptor protein MyD88, which subsequently activates TRAF6.[3] TRAF6 is a key signaling node that can lead to the activation of both the NF-κB and PI3K/Akt pathways.

-

NF-κB Pathway: Activation of TRAF6 can lead to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and regulate the expression of genes involved in inflammation and cell survival.

-

PI3K/Akt Pathway: TRAF6 has also been shown to activate the PI3K/Akt pathway, a crucial signaling cascade for cell growth, proliferation, and survival.

References

- 1. This compound | C96H129N21O20 | CID 91801207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Function of Nerofe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biological function of Nerofe, a novel E3 ubiquitin ligase. This compound has been identified as a critical regulator of the cellular response to hypoxic stress. Under normal oxygen conditions (normoxia), this compound targets the alpha subunit of the transcription factor Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation. This inhibition of HIF-1α is relieved during low oxygen conditions (hypoxia), allowing for the activation of a cascade of genes crucial for cell survival and adaptation to the stressful environment. This guide details the key molecular interactions and signaling pathways involving this compound, presents quantitative data from foundational experiments, and provides detailed protocols for methodologies used to elucidate its function.

Introduction to this compound

This compound is a recently identified E3 ubiquitin ligase that plays a pivotal role in cellular oxygen sensing and response pathways. Its primary characterized function is the negative regulation of HIF-1α, a master transcriptional regulator of the hypoxic response. By mediating the ubiquitination and subsequent degradation of HIF-1α in the presence of oxygen, this compound ensures that the hypoxia-response pathway remains inactive under normal physiological conditions. The inactivation of this compound during hypoxia is a key event that permits the stabilization and activity of HIF-1α, making this compound a potential therapeutic target for diseases characterized by pathological hypoxia, such as cancer and ischemic disorders.

The this compound Signaling Pathway in Hypoxic Stress Response

The canonical pathway involving this compound is central to the cellular adaptation to low oxygen. The key steps are outlined below and visualized in the accompanying diagram.

-

Normoxia: In the presence of sufficient oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) protein, which is a component of an E3 ubiquitin ligase complex that includes this compound. This compound then catalyzes the attachment of ubiquitin chains to HIF-1α, marking it for degradation by the 26S proteasome.

-

Hypoxia: Under low oxygen conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, O2. Consequently, HIF-1α is not hydroxylated and is not recognized by the VHL/Nerofe complex. This leads to the stabilization of HIF-1α, which then translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the increased expression of proteins involved in angiogenesis, glucose metabolism, and cell survival.

Nerofe: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Nerofe (also known as dTCApFs), a novel peptide therapeutic candidate, summarizing its mechanism of action, preclinical data, and ongoing clinical investigations. The information is intended to inform researchers, scientists, and professionals involved in drug development about the potential of this compound as an anti-cancer agent.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Treatment Protocol | Outcome |

| BALB/c Mice | Mammary Gland Carcinoma (EMT6 cells) | 4 million EMT6 cells injected subcutaneously. Treatment with this compound (dosage not specified) or saline control. Tumor size measured every three days.[1] | This compound treatment led to a reduction in tumor growth compared to the saline control group.[1] |

| C57BL/6 Mice | Metastatic Colorectal Cancer (CT26 cells, KRAS-mutated) | 100,000 CT26 cells injected subcutaneously. When tumor volume reached 50 mm³, mice were treated with this compound (15 mg/kg, once a week), Doxorubicin (B1662922) (2 mg/kg, once a week), a combination of this compound and Doxorubicin, or 5% Mannitol (control).[2] | The combination of this compound and Doxorubicin resulted in a considerable reduction in average tumor size compared to untreated controls or single-agent treatments.[2] |

Table 2: Clinical Trial Design for this compound in Combination with Doxorubicin (NCT05661201)

| Parameter | Description |

| Study Title | A Phase I Study of this compound and Doxorubicin for the Treatment of KRAS-Mutated and ST2 Positive Advanced, Unresectable and Metastatic Solid Tumors.[3] |

| Phase | Phase I.[4] |

| Primary Objectives | To determine the safety, tolerability, and recommended Phase II dose (RP2D) of this compound in combination with doxorubicin.[3] |

| Patient Population | Patients with advanced solid tumors with a KRAS mutation and ST2-positivity who have progressed on or are intolerant to standard therapies.[4] |

| Intervention | This compound administered intravenously (IV) weekly at escalating doses in combination with a fixed dose of doxorubicin (8 mg/m² IV weekly).[4] |

| Dose Escalation Levels (this compound) | Dose Level -1: 48 mg/m²Dose Level 1: 96 mg/m²Dose Level 2: 192 mg/m²Dose Level 3: 288 mg/m².[4] |

| Study Design | 3+3 dose-escalation design.[4] |

| Pharmacokinetic Analysis | Blood samples for pharmacokinetic profiles are collected pre- and at 1, 2, 4, 6, and 24 hours post-infusion on cycle 1 day 1 and cycle 2 day 1.[4] |

| Efficacy Assessment | 5 of 15 evaluable patients in a first-in-human study showed stable disease for at least 3 cycles.[1] |

Experimental Protocols

In Vivo Xenograft Studies

2.1.1. CT26 Colorectal Cancer Model

-

Cell Line: CT26, a murine metastatic colorectal cancer cell line with a KRAS mutation.[2]

-

Animal Model: C57BL/6 mice.[2]

-

Tumor Implantation: 100,000 CT26 cells were injected subcutaneously into the mice.[2]

-

Treatment Initiation: Treatment commenced when the tumor volume reached approximately 50 mm³.[2]

-

Treatment Groups:

-

Group 1 (Control): Intraperitoneal (IP) injection of 5% Mannitol once a week.[2]

-

Group 2 (this compound): 15 mg/kg this compound administered once a week.[2]

-

Group 3 (Doxorubicin): 2 mg/kg Doxorubicin administered once a week.[2]

-

Group 4 (Combination): 15 mg/kg this compound and 2 mg/kg Doxorubicin administered on the same day, once a week.[2]

-

-

Tumor Assessment: Tumor size was documented during the treatment period.[2]

-

Endpoint Analysis: At the end of the treatment, mice were euthanized, and serum and tumors were collected for further analysis, including immunohistochemistry (IHC) for KRAS levels and analysis of blood cytokine profiles.[2]

2.1.2. EMT6 Mammary Carcinoma Model

-

Cell Line: EMT6, a murine mammary gland carcinoma cell line.[1]

-

Animal Model: BALB/c female mice.[1]

-

Tumor Implantation: 4 million EMT6 cells were injected subcutaneously.[1]

-

Treatment Groups:

-

Tumor Assessment: Tumor size was measured periodically every three days.[1]

Phase I Clinical Trial (NCT05661201)

-

Study Design: This is an open-label, 3+3 dose-escalation Phase I trial.[4]

-

Patient Population: Adult patients with advanced, unresectable, or metastatic solid tumors with a confirmed KRAS mutation and ST2 protein expression. Patients must have progressed on or been intolerant to all standard therapies.[4]

-

Treatment Regimen: this compound is administered intravenously once weekly, with dose escalation in subsequent cohorts. Doxorubicin is administered intravenously at a fixed dose of 8 mg/m² weekly.[4]

-

Dose Levels of this compound:

-

Dose Level -1: 48 mg/m²

-

Dose Level 1: 96 mg/m²

-

Dose Level 2: 192 mg/m²

-

Dose Level 3: 288 mg/m²[4]

-

-

Primary Outcome Measures:

-

Secondary Outcome Measures:

-

Correlative Studies: Mandatory pre- and on-treatment tumor biopsies are performed for immunohistochemistry (IHC) for ST2 expression and immune cell infiltration. Blood-based analyses of KRAS mRNA, miR-217, and cytokines are also conducted.[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, including direct induction of apoptosis in cancer cells and modulation of the tumor microenvironment.

Direct Apoptotic Signaling Pathway

This compound binds to the T1/ST2 receptor on cancer cells, initiating a signaling cascade that leads to apoptosis. This pathway involves the activation of key stress-related kinases and the caspase family of proteases.

References

Preliminary Studies on Nerofe's Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of Nerofe, a novel anti-cancer agent. The document outlines the core mechanisms of action, detailed experimental protocols for assessing its cytotoxicity, and quantitative data from preclinical studies.

Introduction to this compound

This compound, also known as dTCApFs, is a 14-amino acid derivative of the human hormone peptide Tumor Cell Apoptosis Factor (TCApF).[1][2] It is under development as a potential therapeutic agent for various cancers.[1] Preclinical studies have demonstrated its ability to induce apoptosis in a range of cancer cell lines, including those of breast, colorectal, and non-small-cell lung cancer.[1] this compound's cytotoxic activity is attributed to a multi-faceted mechanism that includes binding to the T1/ST2 receptor, induction of endoplasmic reticulum (ER) stress, and downregulation of KRAS signaling.[1][2]

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

Preliminary studies have begun to quantify the cytotoxic effects of this compound, primarily in combination with other chemotherapeutic agents like Doxorubicin (DOX). The following tables summarize the available quantitative data from in vitro studies on metastatic colorectal cancer (mCRC) cell lines.

Table 1: Synergistic Cytotoxicity of this compound and Doxorubicin in mCRC Cell Lines

| Cell Line | Treatment | Concentration | Reduction in Cell Viability (%) |

| SW480 | This compound + DOX | 25 µg/ml + 0.25 µM | ~50-70% |

| HT-29 | This compound + DOX | 50 µg/ml + 0.5 µM | ~50-70% |

| CT26 | This compound + DOX | 25 µg/ml + 0.25 µM | ~50-70% |

Data extracted from a study by Ohana et al. (2023). It is important to note that treatment with this compound alone showed an apparent increase in viability in SW480 and HT-29 cells when measured by a resazurin-based assay, which is attributed to this compound-induced ER stress causing an increase in mitochondrial activity prior to apoptosis.[1]

Table 2: Effect of this compound and Doxorubicin on Reactive Oxygen Species (ROS) Production

| Treatment | Increase in ROS Production (%) |

| This compound alone | ~60% |

| Doxorubicin alone | ~10% |

| This compound + Doxorubicin | ~60-80% |

Data from the same study by Ohana et al. (2023), indicating a significant increase in oxidative stress with the combination treatment.[1]

Signaling Pathways Modulated by this compound

This compound's cytotoxic effects are mediated through the modulation of several key signaling pathways within cancer cells.

T1/ST2 Receptor-Mediated Apoptosis

This compound initiates its cytotoxic cascade by binding to the T1/ST2 receptor, which is often overexpressed on the surface of various cancer cells.[1][2] This interaction triggers a downstream signaling cascade that culminates in apoptosis.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A novel mechanism of this compound's action involves the induction of ER stress.[1] this compound has been shown to localize in the Golgi apparatus, leading to its dysfunction and subsequent ER stress. This sustained stress activates the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged UPR activation under severe ER stress switches to a pro-apoptotic signaling cascade.[1] this compound also downregulates sXBP1, a key transcription factor in the ER stress repair mechanism, further pushing the cell towards apoptosis.[1]

Downregulation of KRAS Signaling

In combination with Doxorubicin, this compound has been shown to downregulate KRAS signaling.[1] This is achieved through the upregulation of miR-217, a microRNA that targets KRAS.[1] The downregulation of KRAS, a key oncogenic driver, contributes significantly to the enhanced apoptosis of tumor cells.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's cytotoxicity.

Cell Viability and Cytotoxicity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Treat cells with various concentrations of this compound and/or other compounds. Include untreated and vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and diaphorase) to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate or culture flask and treat with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Reactive Oxygen Species (ROS) Production Assay

Principle: This assay measures the intracellular production of ROS using a fluorescent probe, such as Dihydroethidium (DHE). DHE is oxidized by superoxide (B77818) radicals to a fluorescent product that can be quantified.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound as described previously.

-

DHE Staining: After treatment, incubate the cells with 10 µM DHE in growth media for 20 minutes.

-

Washing: Wash the cells three times with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound in vitro.

Conclusion

The preliminary studies on this compound reveal a promising anti-cancer agent with a multi-pronged cytotoxic mechanism. Its ability to induce apoptosis through the T1/ST2 receptor, trigger ER stress, and modulate KRAS signaling highlights its potential for treating various malignancies. The synergistic effects observed with Doxorubicin further underscore its therapeutic potential. Future research should focus on elucidating the detailed molecular cascades of its signaling pathways and expanding the in vitro and in vivo studies to include a broader range of cancer types and to establish a comprehensive monotherapy dose-response profile. The experimental protocols outlined in this guide provide a robust framework for conducting such further investigations.

References

Nerofe's Interaction with Target Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Targeting the T1/ST2 Receptor

Nerofe's primary molecular target is the T1/ST2 receptor (also known as IL1RL1), a member of the interleukin-1 receptor family.[1] This receptor is often overexpressed in various cancer cells.[2] The binding of this compound to the T1/ST2 receptor initiates a cascade of intracellular events, leading to apoptosis, inhibition of angiogenesis, and modulation of the tumor microenvironment.

Quantitative Data on this compound-T1/ST2 Interaction

Precise quantitative data for the binding affinity of this compound to the T1/ST2 receptor, such as the dissociation constant (Kd), is not currently available in published literature. However, the consistent and potent downstream effects observed in preclinical studies suggest a high-affinity interaction. Future research should prioritize the determination of this key parameter to fully characterize the drug-target engagement.

Table 1: Binding Affinity of this compound for T1/ST2 Receptor

| Ligand | Receptor | Binding Affinity (Kd) | Experimental Method |

| This compound | T1/ST2 | Data not available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be suitable. |

Downstream Signaling Pathways and Cellular Effects

Upon binding to the T1/ST2 receptor, this compound triggers a series of signaling events that converge to induce cancer cell death and inhibit tumor progression.

Endoplasmic Reticulum (ER) Stress and Apoptosis

A key mechanism of this compound-induced cell death is the induction of endoplasmic reticulum (ER) stress.[2] this compound is internalized and localizes to the Golgi apparatus, leading to its disruption and subsequent accumulation of unfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR). However, this compound also downregulates the ER stress repair mechanisms, leading to sustained ER stress and ultimately, apoptosis.[2] This apoptotic response is mediated through the activation of caspase-8 and Bcl-2 pathways, as well as the activation of the p38 MAPK and JNK signaling cascades.[1]

Caption: this compound-induced ER stress and apoptosis signaling pathway.

Downregulation of KRAS Signaling

In cancers with KRAS mutations, this compound has been shown to downregulate KRAS expression.[2] This effect is mediated, at least in part, by the upregulation of microRNA-217 (miR-217), which is a known negative regulator of KRAS.[3] This downregulation of a key oncogenic driver contributes significantly to this compound's anti-tumor activity, particularly in KRAS-mutant colorectal, pancreatic, and lung cancers.[2]

Caption: this compound-mediated downregulation of KRAS expression.

Inhibition of Angiogenesis

This compound exhibits anti-angiogenic properties by suppressing the expression of key pro-angiogenic factors, Vascular Endothelial Growth Factor A (VEGFA) and its receptor, VEGFR1.[1] By inhibiting these signaling molecules, this compound can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.

Modulation of the Tumor Microenvironment

This compound has been observed to alter the tumor microenvironment from an immunosuppressive to an immune-stimulatory state. This is particularly evident when used in combination with low-dose Doxorubicin.[2] This combination therapy promotes the secretion of immune-stimulatory cytokines, leading to a decrease in M2 macrophages and an influx of M1 macrophages, NK cells, and CD8+ T cells into the tumor.[2]

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-cancer activity in various preclinical models. While specific IC50 values are not consistently reported across a wide range of cell lines, studies have shown its efficacy in reducing cell viability and inducing apoptosis in pancreatic, colorectal, and lung cancer cell lines, particularly those with KRAS mutations and high ST2 expression.[2]

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (Illustrative)

| Cell Line | Cancer Type | KRAS Status | ST2 Expression | IC50 (µM) |

| PANC-1 | Pancreatic | Mutant | High | Data not available |

| MIA PaCa-2 | Pancreatic | Mutant | High | Data not available |

| SW480 | Colorectal | Mutant | High | Data not available |

| HCT116 | Colorectal | Mutant | High | Data not available |

| A549 | Lung | Mutant | High | Data not available |

| NCI-H358 | Lung | Mutant | High | Data not available |

In vivo studies using xenograft models have confirmed the anti-tumor effects of this compound, showing reduced tumor growth and decreased KRAS expression in tumors.[2]

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the interaction of this compound with its target proteins and its cellular effects. These protocols are intended as a starting point and should be optimized for specific experimental conditions.

Immunofluorescent Staining for Subcellular Localization

This protocol is for visualizing the localization of this compound within the cell, particularly in the Golgi apparatus.

Workflow:

Caption: Workflow for immunofluorescent staining.

Methodology:

-

Cell Seeding: Seed cancer cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound for the specified time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific binding with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against this compound and a Golgi marker (e.g., GM130) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining, and visualize using a confocal microscope.

Western Blot Analysis for Protein Expression

This protocol is for quantifying the expression levels of target proteins such as KRAS, and markers of ER stress (e.g., BiP, p-IRE1).

Methodology:

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., KRAS, BiP, p-IRE1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, normalizing to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression

This protocol is for measuring the expression level of miR-217.

Methodology:

-

RNA Extraction: Treat cells with this compound and extract total RNA, including small RNAs, using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit and a stem-loop primer for miR-217.

-

qPCR: Perform quantitative PCR using a TaqMan MicroRNA Assay or a SYBR Green-based assay with primers specific for mature miR-217. Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

-

Data Analysis: Calculate the relative expression of miR-217 using the ΔΔCt method.

Apoptosis Assay using Flow Cytometry

This protocol is for quantifying the percentage of apoptotic cells after this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a novel peptide therapeutic with a well-defined primary target, the T1/ST2 receptor, and a complex mechanism of action that involves the induction of ER stress, apoptosis, downregulation of the key oncogene KRAS, and modulation of the tumor microenvironment. While the qualitative aspects of its interactions are increasingly understood, a significant gap remains in the availability of quantitative data. The detailed characterization of its binding kinetics and the systematic determination of its potency across a broad range of cancer models will be crucial for its continued development and clinical application. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biology of this compound and unlock its full therapeutic potential in the fight against cancer.

References

Exploratory Studies of Nerofe (TCApF) in Animal Models: A Technical Guide

This technical guide provides an in-depth overview of the preclinical exploratory studies of Nerofe, a novel hormone-peptide also known as Tumor-Cells Apoptosis Factor (TCApF), in various animal models. It is designed for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple signaling pathways, primarily initiated by its binding to the T1/ST2 receptor, a member of the Toll/Interleukin-1 receptor superfamily. This binding triggers a cascade of intracellular events leading to selective apoptosis in cancer cells.

1.1 Induction of Apoptosis Upon binding to the T1/ST2 receptor, this compound activates two principal apoptotic signaling cascades. It initiates the extrinsic apoptosis pathway through the activation of caspase-8 and the intrinsic pathway via caspase-9, both of which converge to activate the executioner caspase-3. Concurrently, this compound stimulates the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPKinase) pathways, which further contribute to programmed cell death.

1.2 Endoplasmic Reticulum Stress and Golgi Disruption Further studies in pancreatic cancer models have revealed that this compound (as its derivative dTCApFs) localizes in the Golgi apparatus. This accumulation leads to a structural disruption of the Golgi and Endoplasmic Reticulum (ER), inducing ER stress and contributing to its apoptotic effect. This is evidenced by an increase in ER stress markers such as pIRE1 and BiP in tumor sections from treated xenograft models.

1.3 Synergistic Activity with Doxorubicin In models of KRAS-mutated cancers, this compound demonstrates a synergistic effect when combined with the chemotherapeutic agent Doxorubicin (DOX). This combination leads to the upregulation of microRNA miR217, which in turn downregulates KRAS signaling, enhancing the apoptosis of tumor cells.

In Vivo Efficacy Studies

This compound and its derivatives have been evaluated in several animal models, demonstrating significant anti-tumor efficacy across different cancer types.

2.1 Acute Myeloid Leukemia (AML) Xenograft Models Studies using human AML cell lines in immunodeficient mice have shown that this compound can terminate cancer development and eliminate metastatic cells.

Experimental Protocol

-

Animal Model: 8-week-old BALB/c nude mice.

-

Cell Lines: U937 (human pre-myeloid) and NB4 (human promyelocytic) cells.

-

Inoculation: 2x10^6 cells were inoculated subcutaneously (S.C.) into the right flank of each mouse.

-

Treatment Groups: Mice were divided into treatment groups (n=8-10 per group), receiving either saline (control) or TCApFs (a short 14-amino acid derivative of this compound).

-

Dosing and Administration: Treatment involved intravenous (IV) administration of TCApFs for 7 successive days. A key efficacious dose was identified as 1.0 mg/kg.

-

Endpoints: Tumor growth was monitored over time. For metastatic studies, blood and bone marrow were analyzed by RT-PCR for the presence of human cancer cells.

Quantitative Data Summary: AML Models

| Animal Model | Cell Line | Treatment | Key Outcome | Result | Citation |

| BALB/c Nude Mouse | NB4 | 1.0 mg/kg TCApFs (IV) | Tumor Growth Inhibition | Tumor eradicated in 5 of 8 mice; slow growth in 3 of 8 mice over 25 days. | |

| BALB/c Nude Mouse | U937 | TCApFs (IV, various doses) | Metastasis Elimination | Complete elimination of metastatic cell colonies from bone marrow and spleen. |

2.2 Pancreatic Cancer Xenograft Model this compound has also shown efficacy in solid tumors, such as pancreatic cancer.

Experimental Protocol

-

Animal Model: Nude mice.

-

Cell Line: PANC-1 (human pancreatic cancer).

-

Inoculation: 1 million PANC-1 cells were inoculated subcutaneously.

-

Treatment Groups: Once tumors exceeded 64 mm³, animals (n=8 per group) were randomly assigned to a control group (5% mannitol) or a treatment group.

-

Dosing and Administration: this compound (dTCApFs) was administered at 15 mg/kg intraperitoneally (IP) twice a week.

-

Endpoints: Tumor size was measured over time. Immunohistochemical (IHC) staining was performed on tumor sections to assess ER stress markers.

Quantitative Data Summary: Pancreatic Cancer Model

| Animal Model | Cell Line | Treatment | Key Outcome | Result | Citation |

| Nude Mouse | PANC-1 | 15 mg/kg dTCApFs (IP, 2x/week) | Tumor Size | Demonstrated a decrease in tumor size compared to the control group. | |

| Nude Mouse | PANC-1 | 15 mg/kg dTCApFs (IP, 2x/week) | Biomarker Modulation | Increased expression of ER stress markers (pIRE1, BiP) in tumor tissue. |

Toxicology and Safety Profile

The preclinical safety assessment of this compound suggests a favorable toxicology profile, though detailed public data is limited.

Summary of Findings Toxicology studies have indicated that this compound is well-tolerated. One report mentions no considerable adverse effects at doses up to 15 times the therapeutic effective dose. Mild adverse effects were noted only at very high doses, equivalent to 20 times the therapeutic effective dose. Specific No-Observed-Adverse-Effect-Level (NOAEL) or LD50 values from these animal studies are not available in the reviewed literature.

Toxicology Data Summary

| Parameter | Finding | Citation |

| Adverse Effects | No considerable adverse effects observed up to 15x the therapeutic effective dose. | |

| High-Dose Effects | Mild adverse effects were reported at 20x the therapeutic effective dose. | |

| NOAEL / LD50 | Specific values not reported in the available literature. |

Methodological & Application

Application Notes and Protocols for Nerofe Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Nerofe in murine cancer models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

Mechanism of Action

This compound is a 14-amino acid peptide derivative of the Tumor Cell Apoptosis Factor (TCApF).[1][2] Its anti-cancer activity stems from a multi-faceted mechanism:

-

Induction of Apoptosis: this compound binds to the T1/ST2 receptor, which is often overexpressed in cancer cells.[1][3] This interaction triggers endoplasmic reticulum (ER) stress and the loss of Golgi function, ultimately leading to apoptosis.[1] The apoptotic pathway involves the activation of caspases 8, 9, and 3, as well as JNKinase and p38 MAPKinase.[4]

-

Anti-Angiogenic Effects: this compound inhibits the formation of new blood vessels around the tumor by suppressing the expression of VEGFA and VEGFR1, while increasing the anti-angiogenic interleukin, IL-10.[3][5]

-

Immune System Activation: this compound can modulate the tumor microenvironment, transforming it from immunosuppressive to immune-stimulatory.[2][6] This is achieved by activating an anti-cancer immune response.[5] When used in combination with doxorubicin (B1662922), this compound has been shown to increase the levels of immunostimulatory cytokines such as IL-2 and IFN-γ, and promote the recruitment of NK cells and M1 macrophages to the tumor site.[2][7]

-

Downregulation of KRAS Signaling: In combination with doxorubicin, this compound has been observed to upregulate miR217, which in turn downregulates KRAS and MAPK signaling pathways, leading to enhanced apoptosis of tumor cells.[1][2]

Quantitative Data Summary

The following table summarizes the dosing and treatment schedule from a key preclinical study investigating the efficacy of this compound in a murine model of colorectal cancer.

| Parameter | Vehicle Control | This compound Monotherapy | Doxorubicin Monotherapy | This compound + Doxorubicin Combination | Reference |

| Drug | 5% Mannitol | This compound | Doxorubicin (DOX) | This compound + Doxorubicin (DOX) | [1] |

| Dosage | N/A | 15 mg/kg | 2 mg/kg | 15 mg/kg (this compound) + 2 mg/kg (DOX) | [1] |

| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) | [1] |

| Frequency | Once a week | Once a week | Once a week | Once a week | [1] |

| Animal Model | C57BL/6 mice with CT26 colorectal cancer cells | C57BL/6 mice with CT26 colorectal cancer cells | C57BL/6 mice with CT26 colorectal cancer cells | C57BL/6 mice with CT26 colorectal cancer cells | [1] |

Experimental Protocols

This section provides a detailed methodology for the administration of this compound in a murine colorectal cancer model, based on published preclinical research.[1]

Materials

-

This compound (dTCApFs)

-

Doxorubicin hydrochloride (optional, for combination studies)

-

5% Mannitol solution (for vehicle control)

-

Sterile phosphate-buffered saline (PBS)

-

CT26 colorectal cancer cells

-

C57BL/6 mice

-

Sterile syringes and needles (e.g., 27-gauge)

-

Calipers for tumor measurement

-

Appropriate animal housing and handling facilities

Cell Culture and Tumor Inoculation

-

Culture CT26 colorectal cancer cells in appropriate media and conditions.

-

Harvest and resuspend the cells in sterile PBS at a suitable concentration.

-

Subcutaneously inject the CT26 cells into the flank of C57BL/6 mice.

-

Monitor the mice regularly for tumor growth.

Treatment Protocol

-

Once the tumors reach a size of approximately 50 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, doxorubicin monotherapy, and combination therapy).[1]

-

Preparation of this compound Solution: Reconstitute this compound in a suitable sterile vehicle (e.g., 5% Mannitol) to a final concentration for injection. The final volume should be appropriate for intraperitoneal injection in mice.

-

Administration:

-

Vehicle Control Group: Administer an equivalent volume of 5% Mannitol solution via intraperitoneal (IP) injection once a week.[1]

-

This compound Monotherapy Group: Administer this compound at a dose of 15 mg/kg via IP injection once a week.[1]

-

Doxorubicin Monotherapy Group (Optional): Administer doxorubicin at a dose of 2 mg/kg via IP injection once a week.[1]

-

Combination Therapy Group (Optional): Administer this compound (15 mg/kg) and doxorubicin (2 mg/kg) via IP injection on the same day, once a week.[1]

-

-

Monitoring:

-

Measure tumor size with calipers regularly (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound administration in a murine cancer model.

This compound Signaling Pathway

Caption: Simplified signaling pathway of this compound leading to cancer cell apoptosis.

References

- 1. Transformation of immunosuppressive mtKRAS tumors into immunostimulatory tumors by this compound and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. immunesk.com [immunesk.com]

- 4. This compound--a novel human hormone-peptide with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immunesk.com [immunesk.com]

- 6. immunesk.com [immunesk.com]

- 7. oncotarget.com [oncotarget.com]

Application Notes & Protocols: Utilizing Fluorescence Microscopy to Elucidate the Mechanisms of Nerofe

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nerofe™, also known as dTCApFs, is a 14-amino acid synthetic peptide derived from the human hormone Tumor-Cells Apoptosis Factor (TCApF).[1] It is currently under investigation as a promising anti-cancer therapeutic, particularly for KRAS-mutated solid tumors.[2] this compound is not a fluorescent probe; rather, its complex mechanism of action and cellular effects can be powerfully elucidated using various fluorescence microscopy techniques. These application notes provide a guide for researchers on how to employ fluorescence microscopy to investigate the therapeutic effects of this compound.

This compound's anti-cancer activity is multifaceted. It enters cells via the T1/ST2 receptor, which is often overexpressed in KRAS-mutated tumors.[3][4] Its mechanisms include the induction of apoptosis through endoplasmic reticulum (ER) and Golgi apparatus stress, downregulation of the KRAS signaling pathway, and modulation of the tumor microenvironment (TME) from an immunosuppressive to an immune-stimulatory state.[2][3][4]

Fluorescence microscopy is an indispensable tool for visualizing these processes at the single-cell level, providing spatial and quantitative data on this compound's target engagement and downstream effects.

Application 1: Visualization of this compound Uptake and Subcellular Localization

One of the initial steps in this compound's mechanism of action is its entry into the cell and localization to the Golgi apparatus.[4] Immunofluorescence microscopy can be used to track the peptide and confirm its destination.

Quantitative Data Summary

While specific quantitative data on the uptake efficiency of this compound from fluorescence imaging is not extensively published, qualitative studies have confirmed its localization. Immunofluorescent staining has demonstrated that this compound (dTCApFs) is located in the Golgi apparatus of treated pancreatic cancer cells.[4]

| Parameter | Method | Finding | Cell Lines | Reference |

| Subcellular Localization | Immunofluorescence Microscopy | This compound (dTCApFs) localizes to the Golgi apparatus. | Pancreatic Cancer Cells | [4] |

| Consequence of Localization | Immunofluorescence Microscopy | Treatment leads to Golgi structural changes and ER stress. | Pancreatic, Breast, Ovarian Cancer Cells | [4] |

Experimental Protocol: Immunofluorescence for this compound Localization

This protocol describes the detection of this compound within cultured cells. This requires an antibody specific to this compound (dTCApFs).

Materials:

-

This compound-treated and control cells grown on glass coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100.

-

Primary Antibody: Anti-Nerofe/dTCApFs antibody, diluted in Blocking Buffer.

-

Secondary Antibody: Fluorophore-conjugated goat anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit IgG), diluted in Blocking Buffer.

-

Golgi Marker: Antibody against a Golgi-resident protein (e.g., GM130) or a Golgi-specific stain (e.g., BODIPY FL C5-ceramide).

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

-

Antifade Mounting Medium.

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a culture dish. Treat with the desired concentration of this compound for the specified duration. Include an untreated control.

-

Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10-15 minutes to permeabilize the cellular membranes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the coverslips with the primary anti-Nerofe antibody and a primary antibody for a Golgi marker (if using co-localization antibodies) overnight at 4°C in a humidified chamber.

-

Washing: Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times as in step 7. Incubate with DAPI for 5 minutes.

-

Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the samples using a confocal fluorescence microscope. This compound signal should be imaged in the appropriate channel (e.g., green for Alexa Fluor 488), the Golgi marker in its channel, and nuclei in the blue channel. Co-localization analysis can be performed using imaging software.

Workflow Diagram

Application 2: Quantifying this compound-Induced Apoptosis

A key therapeutic outcome of this compound treatment is the induction of apoptosis.[4] Fluorescence-based assays, such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, are highly effective for detecting the DNA fragmentation characteristic of late-stage apoptosis.

Quantitative Data Summary

The combination of this compound and Doxorubicin (DOX) has been shown to have a synergistic effect on the viability of metastatic colorectal cancer (mCRC) cells.[3]

| Parameter | Method | Finding | Cell Lines | Reference |

| Cell Viability | Resazurin-based assay | 50-70% decrease in viability with this compound + DOX treatment. | SW480, CT26, HT29 (mCRC) | [3] |

| Apoptosis Induction | (Inferred from viability) | Synergistic increase in apoptosis with this compound + DOX. | mCRC cell lines | [3] |

Experimental Protocol: TUNEL Assay for Apoptosis Detection

This protocol outlines the steps for performing a fluorescence-based TUNEL assay on cells treated with this compound.

Materials:

-

This compound-treated and control cells on coverslips.

-

PBS.

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.25% Triton X-100 in PBS.

-

Commercially available TUNEL assay kit (containing TdT enzyme, fluorescently-labeled dUTPs, and reaction buffer).

-

Nuclear Counterstain: DAPI or Hoechst 33342.

-

Antifade Mounting Medium.

Procedure:

-

Sample Preparation: Culture and treat cells with this compound as described in the previous protocol. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, wash with PBS, and then permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.

-

Washing: Wash the cells twice with deionized water, followed by two washes with PBS.

-

TUNEL Reaction:

-

Prepare the TdT reaction cocktail according to the manufacturer's instructions (mix TdT enzyme, labeled dUTPs, and reaction buffer).

-

Incubate the samples with the TdT reaction cocktail in a humidified chamber for 60 minutes at 37°C, protected from light.

-

-

Washing: Wash the samples three times with PBS for 5 minutes each to remove unincorporated nucleotides.

-

Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides.

-

Imaging and Analysis:

-

Image the slides using a fluorescence microscope. TUNEL-positive nuclei (apoptotic cells) will exhibit bright fluorescence (e.g., green with FITC-dUTP). All nuclei will be stained by DAPI (blue).

-

Quantify apoptosis by counting the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei across multiple fields of view. This can be automated using image analysis software.

-

Application 3: Assessing Downregulation of KRAS Signaling

This compound, in combination with DOX, has been shown to downregulate KRAS protein expression.[3] While often quantified by Western Blot, immunofluorescence microscopy offers a complementary approach to visualize and quantify KRAS expression at the single-cell level and observe its spatial distribution.

Quantitative Data Summary

The combination of this compound and DOX dramatically decreases KRAS protein levels in mCRC cell lines.[3]

| Parameter | Method | Finding | Cell Lines | Reference |

| KRAS Protein Expression | Western Blot, IHC | Dramatic decrease in KRAS protein levels with this compound + DOX. | SW480, CT26, HT29 (mCRC) | [3] |

Experimental Protocol: Immunofluorescence for KRAS Expression

This protocol is for the semi-quantitative analysis of KRAS protein levels in cells following this compound treatment.

Materials:

-

This compound-treated and control cells on coverslips.

-